(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049734-30-6
VCID: VC2692310
InChI: InChI=1S/C11H11Cl2NO2.ClH/c12-6-1-2-10(13)7(3-6)8-4-14-5-9(8)11(15)16;/h1-3,8-9,14H,4-5H2,(H,15,16);1H/t8-,9+;/m1./s1
SMILES: C1C(C(CN1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl.Cl
Molecular Formula: C11H12Cl3NO2
Molecular Weight: 296.6 g/mol

(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

CAS No.: 1049734-30-6

Cat. No.: VC2692310

Molecular Formula: C11H12Cl3NO2

Molecular Weight: 296.6 g/mol

* For research use only. Not for human or veterinary use.

(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride - 1049734-30-6

Specification

CAS No. 1049734-30-6
Molecular Formula C11H12Cl3NO2
Molecular Weight 296.6 g/mol
IUPAC Name (3R,4S)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C11H11Cl2NO2.ClH/c12-6-1-2-10(13)7(3-6)8-4-14-5-9(8)11(15)16;/h1-3,8-9,14H,4-5H2,(H,15,16);1H/t8-,9+;/m1./s1
Standard InChI Key NACVTQKGIIMSTG-RJUBDTSPSA-N
Isomeric SMILES C1[C@@H]([C@H](CN1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl.Cl
SMILES C1C(C(CN1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl.Cl
Canonical SMILES C1C(C(CN1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl.Cl

Introduction

Chemical Identity and Structure

Nomenclature and Identification

(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative with distinct stereochemical configuration. The compound is identified by CAS number 1049734-30-6 and MDL number MFCD23701634 . Its chemical identity is also represented through several alternative names, including "(3R,4S)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid and hydrochloride" and "3-Pyrrolidinecarboxylic acid, 4-(2,5-dichlorophenyl)-, (3R,4S)-, hydrochloride (1:1)" . The compound maintains its specific stereochemical configuration as indicated by the (3R,4S) prefix, which is crucial for its chemical behavior and potential biological activity.

Structural Characteristics

The compound features a pyrrolidine ring system with two defined stereocenters at positions 3 and 4 . The stereochemical configuration is specifically (3R,4S), indicating a precise three-dimensional arrangement that determines its chemical and potentially biological properties. The 2,5-dichlorophenyl substituent at position 4 creates a distinctive structure with two chlorine atoms at positions 2 and 5 of the phenyl ring, while position 3 of the pyrrolidine ring bears a carboxylic acid group . This structure exists as a hydrochloride salt, which affects its solubility, stability, and potentially its bioavailability in research applications.

Physico-chemical Properties

Basic Properties and Specifications

The compound demonstrates specific physico-chemical properties that are summarized in Table 1 below:

PropertyValueSource
Molecular FormulaC11H12Cl3NO2
Molecular Weight296.57748 g/mol
Monoisotopic Mass294.993362
Physical StateSolid
Storage Condition2-8°C
Hazard ClassificationIrritant

These properties define the compound's basic characteristics and provide fundamental information for handling and application in research settings. The relatively high molecular weight and presence of chlorine atoms contribute to specific chemical behaviors that may be advantageous in synthetic applications.

Stereochemistry and Configuration

The compound contains two stereocenters with a defined (3R,4S) configuration . This stereochemical arrangement is critical to its three-dimensional structure and potential biological activity. The trans configuration between the substituents at positions 3 and 4 creates a specific spatial arrangement that may influence its binding affinity to biological targets and its reactivity in chemical transformations. The stereochemical purity of this compound is particularly important for research applications, as different stereoisomers may exhibit significantly different properties and activities.

Synthesis and Production Methods

Purification and Quality Control

Research Applications

Pharmaceutical Research

Based on information about structurally related compounds, (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride likely serves as an important intermediate or building block in pharmaceutical research . The Boc-protected analog of related compounds has been utilized in the development of pharmaceuticals targeting neurological disorders . The specific stereochemistry and substitution pattern of this compound may confer unique properties that make it valuable in drug discovery programs. Its pyrrolidine scaffold is a privileged structure in medicinal chemistry, often associated with favorable pharmacokinetic properties and biological activities.

Organic Synthesis Applications

The compound's defined stereochemistry and functionalized structure make it potentially valuable in organic synthesis applications. Related compounds are utilized in creating complex molecules, allowing researchers to explore new chemical reactions and synthetic pathways . The carboxylic acid functionality provides a versatile handle for further derivatization, while the pyrrolidine ring offers a rigid scaffold with defined stereochemistry. These features potentially make (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride valuable in the synthesis of more complex structures, particularly those requiring specific three-dimensional arrangements.

Biological Studies

Compounds with similar structures are utilized in biological research to study the effects of specific molecular structures on biological activity . The distinctive stereochemical configuration and substitution pattern of (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride may make it useful in structure-activity relationship studies. Researchers may employ this compound to investigate how specific structural features impact interactions with biological targets, potentially aiding in the discovery and development of new therapeutic agents.

Analytical Characterization

Spectroscopic Identification

The structural characterization of (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal the specific arrangement of the pyrrolidine ring, the carboxylic acid group, and the dichlorophenyl substituent. Mass spectrometry would confirm the molecular weight and potentially provide fragmentation patterns characteristic of this structure. Infrared spectroscopy would identify key functional groups, particularly the carboxylic acid and amine features. These analytical techniques collectively provide comprehensive structural confirmation.

Chiral Analysis

Given the importance of the (3R,4S) stereochemical configuration, chiral analytical techniques are essential for verifying stereochemical purity. Methods such as chiral HPLC, polarimetry, or circular dichroism spectroscopy can be employed to assess stereochemical integrity. The specific optical rotation would be characteristic of the (3R,4S) configuration and serves as an important quality parameter. For research applications where stereochemical purity is critical, these analyses ensure that the compound possesses the required three-dimensional arrangement.

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